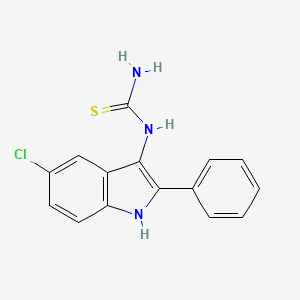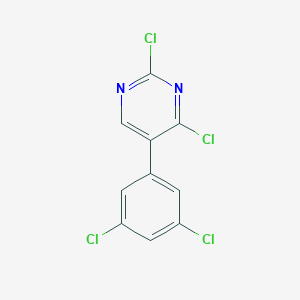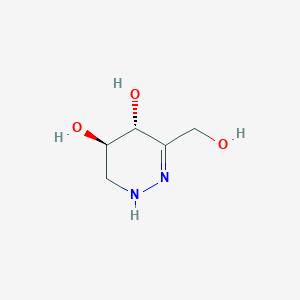![molecular formula C17H12ClN3O2 B13094215 6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)
6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of a bipyridine core, along with a chlorophenyl group and a carboxylic acid moiety, makes this compound particularly interesting for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the coupling of 4-chloroaniline with a bipyridine derivative under specific conditions. The reaction may involve the use of catalysts such as palladium or nickel complexes to facilitate the coupling process. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can act as a fluorescent probe for detecting metal ions in biological systems.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-((4-Bromophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid
- 6-((4-Methylphenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid
- 6-((4-Methoxyphenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid
Uniqueness
The unique combination of a chlorophenyl group and a bipyridine core in 6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid provides distinct chemical properties, such as enhanced stability and specific binding affinities. These properties make it particularly useful in applications requiring high specificity and stability .
Eigenschaften
Molekularformel |
C17H12ClN3O2 |
|---|---|
Molekulargewicht |
325.7 g/mol |
IUPAC-Name |
2-(4-chloroanilino)-6-pyridin-3-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H12ClN3O2/c18-12-3-5-13(6-4-12)20-16-14(17(22)23)7-8-15(21-16)11-2-1-9-19-10-11/h1-10H,(H,20,21)(H,22,23) |
InChI-Schlüssel |
HUUAUVRBHFWGGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)C(=O)O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


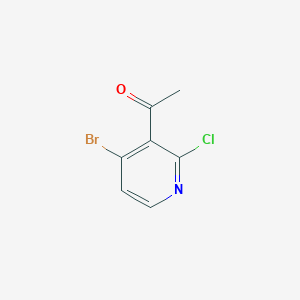
![6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13094144.png)

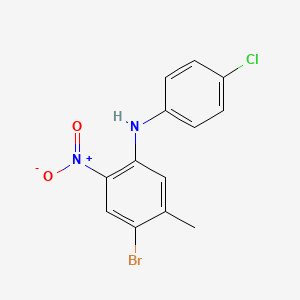
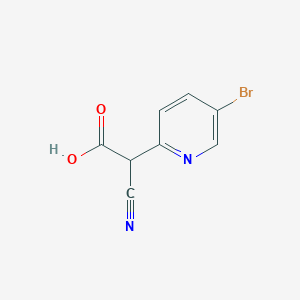


![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)


